

A Comprehensive Technical Guide to 2-Methyl-7-nitro-2H-indazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-methyl-7-nitro-2H-indazole

Cat. No.: B174637

[Get Quote](#)

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and characterization of **2-methyl-7-nitro-2H-indazole**. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physical and Chemical Properties

2-Methyl-7-nitro-2H-indazole is a nitroaromatic heterocyclic compound. While specific experimental data for this particular isomer is limited in publicly available literature, its properties can be predicted and inferred from data on closely related compounds.

Property	Value	Source
Molecular Formula	C ₈ H ₇ N ₃ O ₂	PubChemLite[1]
Molecular Weight	177.16 g/mol	
Monoisotopic Mass	177.05383 Da	PubChemLite[1]
Appearance	Light yellow to yellow solid	ChemicalBook[2]
Boiling Point (Predicted)	364.5 ± 15.0 °C	ChemicalBook[2]
Density (Predicted)	1.42 ± 0.1 g/cm ³	ChemicalBook[2]
pKa (Predicted)	-2.90 ± 0.30	ChemicalBook[2]
XlogP (Predicted)	1.4	PubChemLite[1]
CAS Number	13436-58-3	

Predicted Collision Cross Section (CCS) values (Å²)

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	178.06111	131.9
[M+Na] ⁺	200.04305	142.5
[M-H] ⁻	176.04655	135.1
[M+NH ₄] ⁺	195.08765	151.8
[M+K] ⁺	216.01699	136.1

Data from PubChemLite, calculated using CCSbase.[1]

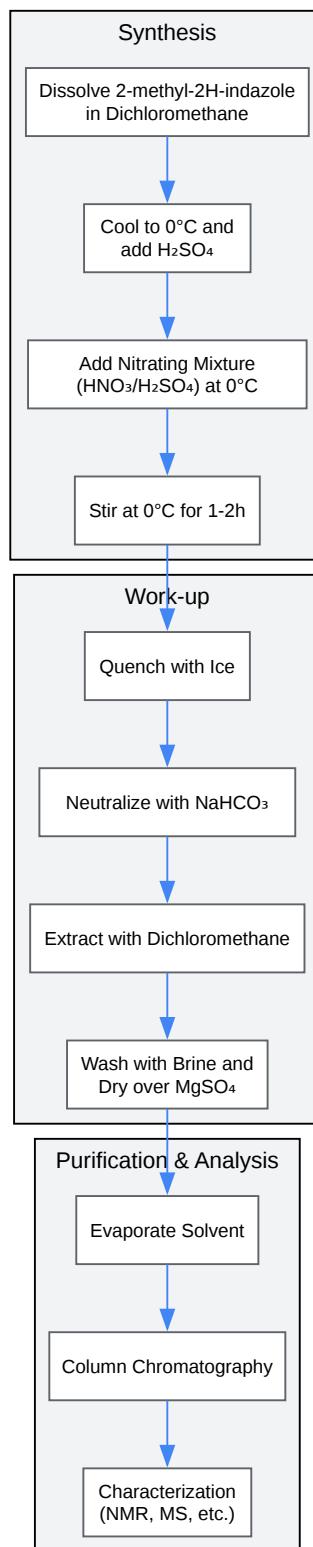
Synthesis and Experimental Protocols

The synthesis of **2-methyl-7-nitro-2H-indazole** can be approached through two primary strategies: N-methylation of 7-nitro-2H-indazole or nitration of 2-methyl-2H-indazole. The latter is often preferred for achieving regioselectivity.

Experimental Protocol: Nitration of 2-Methyl-2H-indazole

This protocol is adapted from general procedures for the nitration of 2H-indazoles.

Materials:


- 2-Methyl-2H-indazole
- Fuming nitric acid (90%)
- Sulfuric acid (98%)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ice bath

Procedure:

- Dissolve 2-methyl-2H-indazole in dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath to 0 °C.
- Slowly add concentrated sulfuric acid dropwise while maintaining the temperature at 0 °C.
- In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, also cooled to 0 °C.
- Add the nitrating mixture dropwise to the solution of 2-methyl-2H-indazole over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
- After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture over crushed ice.

- Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **2-methyl-7-nitro-2H-indazole**.

Spectroscopic Characterization

The structural confirmation of **2-methyl-7-nitro-2H-indazole** is typically achieved through spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the N-methyl protons. Based on data for analogous 7-nitro-2-aryl-indazoles, the following chemical shifts can be anticipated (in ppm, relative to TMS):

- A singlet for the N-methyl protons around 4.0-4.3 ppm.
- A doublet for the proton at position 6 around 8.0-8.2 ppm.
- A triplet for the proton at position 5 around 7.3-7.5 ppm.
- A doublet for the proton at position 4 around 7.8-8.0 ppm.
- A singlet for the proton at position 3 around 8.5-8.7 ppm.

¹³C NMR Spectroscopy

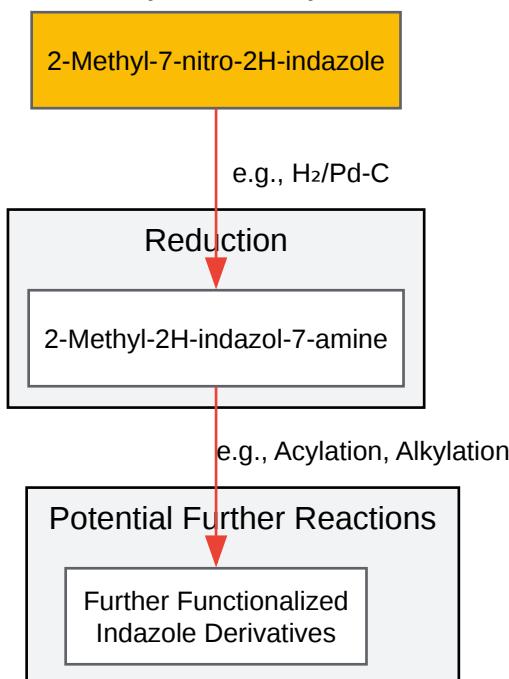
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Expected chemical shifts (in ppm) are:

- N-methyl carbon signal around 35-40 ppm.
- Aromatic carbons between 110-150 ppm. The carbon bearing the nitro group (C7) and the carbons of the pyrazole ring will have distinct chemical shifts.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula ($C_8H_7N_3O_2$). The expected exact mass for the $[M+H]^+$ ion is approximately 178.0611.


Chemical Reactivity and Potential Biological Significance

The chemical reactivity of **2-methyl-7-nitro-2H-indazole** is influenced by the electron-withdrawing nitro group and the indazole ring system.

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (2-methyl-2H-indazol-7-amine) using various reducing agents, such as catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$) or metal-acid systems (e.g., Sn/HCl). This amino derivative serves as a versatile intermediate for further functionalization.
- Electrophilic Aromatic Substitution: The indazole ring is susceptible to electrophilic substitution, although the nitro group deactivates the benzene ring towards such reactions.
- Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group may facilitate nucleophilic aromatic substitution on the benzene ring.

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects^{[3][4]}. While the specific biological profile of **2-methyl-7-nitro-2H-indazole** is not extensively documented, its structural similarity to other biologically active nitroindazoles suggests potential for further investigation in drug discovery programs. The nitro group can be a key pharmacophore or a precursor to other functional groups that modulate biological activity.

Chemical Reactivity of 2-Methyl-7-nitro-2H-indazole

[Click to download full resolution via product page](#)

Caption: Key chemical transformation of **2-methyl-7-nitro-2H-indazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-methyl-7-nitro-2h-indazole (C8H7N3O2) [pubchemlite.lcsb.uni.lu]
- 2. 2-methyl-7-nitro-2H-indazole | 13436-58-3 [chemicalbook.com]
- 3. Buy 6-Methoxy-2-methyl-7-nitro-2H-indazole (EVT-12027660) | 61063-10-3 [evitachem.com]
- 4. 2-Methyl-6-nitro-2H-indazole | 6850-22-2 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Methyl-7-nitro-2H-indazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b174637#2-methyl-7-nitro-2h-indazole-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com